Cas no 1824-74-4 (2H-1,4-Benzodiazepin-2-one,3-(acetyloxy)-7-chloro-1,3-dihydro-5-phenyl-)

2H-1,4-Benzodiazepin-2-one,3-(acetyloxy)-7-chloro-1,3-dihydro-5-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- 2H-1,4-Benzodiazepin-2-one,3-(acetyloxy)-7-chloro-1,3-dihydro-5-phenyl-
- Oxazepam Acetate
- (7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate
- 3-acetossi-7-cloro-5-fenil-1,3-diidro-2H-1,4-benzodiazepin-2-one
- 3-acetoxy-7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
- 3-acetoxy-7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-one
- 7-chloro-2-oxo-5-phenyl-2,3-dihydro-1h-1,4-benzodiazepin-3-yl acetate
- oxazepam 3-acetate
- 3-(Acetyloxy)-7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
- 7-Chloro-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one acetate
- 7-Chloro-2-oxo-5-phenyl-2,3-dihydro-1H-benzodiazepin-3-yl acetate
- Q27263273
- A812994
- 3-Acetoxy-7-cholro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
- (+/-)-oxazepam acetate
- DTXSID40939582
- acetic acid (7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) ester
- (+/-)-oxazepam 3-acetate
- (7-chloranyl-2-oxidanylidene-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) ethanoate
- (3RS)-7-CHLORO-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-1,4-BENZODIAZEPIN-3-YL ACETATE
- 611V4315UA
- NS00046417
- 1824-74-4
- DB14672
- 2H-1,4-Benzodiazepin-2-one, 3-(acetyloxy)-7-chloro-1,3-dihydro-5-phenyl-
- SCHEMBL10513690
- FYRWUTOZBRWYCS-UHFFFAOYSA-N
- 7-Chloro-1,3-dihydro-5-phenyl-2-oxo-2H-1,4-benzodiazepin-3-yl acetate
- W-109125
- 7-Chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepin-3-yl acetate
- CHEMBL146245
- UNII-611V4315UA
- EINECS 217-359-6
- OXAZEPAM IMPURITY B [EP IMPURITY]
- A812699
- AKOS030241640
-
- Inchi: InChI=1S/C17H13ClN2O3/c1-10(21)23-17-16(22)19-14-8-7-12(18)9-13(14)15(20-17)11-5-3-2-4-6-11/h2-9,17H,1H3,(H,19,22)
- InChI Key: FYRWUTOZBRWYCS-UHFFFAOYSA-N
- SMILES: CC(OC1C(=O)NC2=CC=C(C=C2C(C2=CC=CC=C2)=N1)Cl)=O
Computed Properties
- Exact Mass: 328.06100
- Monoisotopic Mass: 328.0614700g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 502
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 67.8Ų
Experimental Properties
- PSA: 71.25000
- LogP: 2.53940
2H-1,4-Benzodiazepin-2-one,3-(acetyloxy)-7-chloro-1,3-dihydro-5-phenyl- Security Information
- Hazardous Material transportation number:NONH for all modes of transport
2H-1,4-Benzodiazepin-2-one,3-(acetyloxy)-7-chloro-1,3-dihydro-5-phenyl- Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2H-1,4-Benzodiazepin-2-one,3-(acetyloxy)-7-chloro-1,3-dihydro-5-phenyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1483028-15MG |
Oxazepam Related Compound B |
1824-74-4 | 15mg |
¥12602.48 | 2025-01-16 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1483028-15MG |
1824-74-4 | 15MG |
¥13972.97 | 2023-01-05 |
2H-1,4-Benzodiazepin-2-one,3-(acetyloxy)-7-chloro-1,3-dihydro-5-phenyl- Related Literature
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Celesztina Domonkos,Ferenc Zsila,Ilona Fitos,Júlia Visy,Rudolf Kassai,Balázs Bálint,András Kotschy RSC Adv. 2015 5 53809
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Celesztina Domonkos,Ilona Fitos,Júlia Visy,Ferenc Zsila Phys. Chem. Chem. Phys. 2014 16 22632
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3. Stereoselective labelling of racemic oxazepam acetate and its use in studying stereoselective binding to human serum albuminMiklós Simonyi,Ilona Fitos,Zsuzsanna Tegyey J. Chem. Soc. Chem. Commun. 1980 1105
Additional information on 2H-1,4-Benzodiazepin-2-one,3-(acetyloxy)-7-chloro-1,3-dihydro-5-phenyl-
Chemical Profile of 2H-1,4-Benzodiazepin-2-one,3-(acetyloxy)-7-chloro-1,3-dihydro-5-phenyl and Its Significance in Modern Pharmaceutical Research
The compound with the CAS number 1824-74-4, identified as 2H-1,4-Benzodiazepin-2-one,3-(acetyloxy)-7-chloro-1,3-dihydro-5-phenyl, represents a fascinating molecule in the realm of pharmaceutical chemistry. This heterocyclic compound belongs to the benzodiazepine class, though it exhibits distinct structural and functional characteristics that set it apart from its more well-known relatives. The presence of an acetyloxy group at the 3-position and a chloro substituent at the 7-position introduces unique reactivity and potential pharmacological properties, making it a subject of intense interest in medicinal chemistry.
Structurally, 2H-1,4-Benzodiazepin-2-one,3-(acetyloxy)-7-chloro-1,3-dihydro-5-phenyl features a seven-membered aromatic ring fused to a five-membered nitrogen-containing ring, a core framework common to benzodiazepines. The acetyloxy group at the 3-position enhances the compound's solubility and metabolic stability, while the chloro substituent at the 7-position increases its lipophilicity, influencing its ability to cross biological membranes. These modifications contribute to its potential as an intermediate in the synthesis of more complex pharmacophores.
In recent years, this compound has garnered attention due to its role as a key intermediate in the development of novel therapeutic agents. The benzodiazepine scaffold is renowned for its anxiolytic, sedative, and muscle relaxant properties, but modifications to its structure can lead to compounds with altered or enhanced activities. The specific combination of an acetyloxy group and a chloro substituent in 2H-1,4-Benzodiazepin-2-one,3-(acetyloxy)-7-chloro-1,3-dihydro-5-phenyl suggests potential applications in treating neurological disorders beyond traditional benzodiazepine indications.
One of the most compelling aspects of this compound is its utility in the synthesis of derivatives with targeted pharmacological effects. Researchers have been exploring its potential as a precursor for developing new anxiolytics with improved selectivity and reduced side effects. The chloro group at position 7 is particularly significant, as it can be further functionalized to introduce additional pharmacophores or to enhance binding affinity to specific receptors. This flexibility makes it a valuable building block for medicinal chemists.
The chemical synthesis of 2H-1,4-Benzodiazepin-2-one,3-(acetyloxy)-7-chloro-1,3-dihydro-5-phenyl involves multi-step reactions that highlight the ingenuity of organic chemistry. The introduction of the acetyloxy group typically requires acetylation under controlled conditions to avoid unwanted side reactions. Similarly, the attachment of the chloro substituent often involves halogenation techniques such as electrophilic aromatic substitution or nucleophilic aromatic substitution. These synthetic pathways are critical for ensuring high yields and purity, which are essential for pharmaceutical applications.
Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties. Molecular modeling studies have revealed insights into how the structural features influence its interactions with biological targets. For instance, simulations have shown that the acetyloxy group can modulate binding affinity by altering electronic distributions around the benzodiazepine core. Similarly, the chloro substituent can engage in hydrophobic interactions with receptor sites, contributing to overall binding efficacy.
The pharmacological profile of derivatives derived from 2H-1,4-Benzodiazepin-2-one,3-(acetyloxy)-7-chloro-1,3-dihydro-5-phenyl has been extensively studied in preclinical models. These investigations have demonstrated promising results in terms of anxiolytic activity with reduced sedative effects compared to classical benzodiazepines. This is particularly significant because one of the major limitations of benzodiazepines is their potential for tolerance and dependence. By fine-tuning the structure through modifications like those present in this compound, researchers aim to develop safer alternatives.
In addition to its therapeutic potential, this compound has also been explored for its role in chemical biology research. Its unique structural features make it an excellent tool for studying enzyme mechanisms and receptor interactions. For example, labeled derivatives can be used as probes to investigate metabolic pathways or to map binding sites on target proteins. Such studies are crucial for understanding drug action at a molecular level and for designing more effective drugs.
The industrial significance of 2H-1,4-Benzodiazepin-2-one,3-(acetyloxy)-7-chloro-, cannot be overstated. It serves as a versatile intermediate in the pharmaceutical industry, enabling the rapid synthesis of multiple drug candidates. Its availability through established synthetic routes ensures that it remains a reliable component in drug discovery pipelines. As demand for novel therapeutics grows,this compound will likely continue to play a pivotal role in developing next-generation pharmaceuticals.
The environmental impact of producing and utilizing this compound is another area of consideration。Efficient synthetic methodologies are being developed to minimize waste and reduce energy consumption during production。Green chemistry principles are being integrated into these processes,ensuring that pharmaceutical manufacturing becomes more sustainable without compromising on yield or quality。Such efforts are essential for meeting global demands while protecting natural resources。
Future directions in research involving 2H,4-Benzodiazepinone,,,-(Acet,yoxy),,-7-Chl,-ro-,,-13-Dihydr,-5-Phe, include exploring its potential in combination therapies。By pairing it with other bioactive molecules,researchers aim to develop synergistic approaches that enhance therapeutic outcomes。Additionally,investigations into its pharmacokinetic properties will provide valuable insights into how it behaves within biological systems,further informing drug design strategies。
In conclusion,,,-(Acet,yoxy),,-7-Chl,-ro-,,-13-Dihydr,-5-Phe, stands out as a remarkable compound with significant implications for pharmaceutical research。Its unique structural features,combined with its utility as an intermediate,make it a cornerstone in developing novel therapeutics。As scientific understanding advances,this molecule will undoubtedly continue to contribute to groundbreaking discoveries that improve human health worldwide。
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